

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-Methyl piperidine-3-carboxylate hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."^{[1][2]} This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.^{[3][4]}

Key Physicochemical Properties:

- **Basicity:** The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[5] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
- **Conformational Flexibility:** The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[6]
- **Lipophilicity and Solubility:** The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be finely tuned through substitution, allowing medicinal chemists to optimize a drug's solubility and ability to cross biological membranes. [4][5]
- **Metabolic Stability:** The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen can be susceptible to oxidation. Strategic modifications, such as the use of spirocyclic bioisosteres, can enhance metabolic stability.[4]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. [4]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating their versatility across a wide range of therapeutic areas.[1][7]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.[6][8]

- **Antipsychotics:** Haloperidol, a butyrophenone derivative, is a classic example of a piperidine-containing antipsychotic used in the treatment of schizophrenia and other psychotic

disorders.[9][10]

- **Opioid Analgesics:** The piperidine core is central to the pharmacophore of potent analgesics like fentanyl and its analogs, which are powerful μ -opioid receptor agonists.[11][12][13]
- **Alzheimer's Disease:** Donepezil, a reversible inhibitor of acetylcholinesterase, features a piperidine moiety and is a first-line treatment for Alzheimer's disease.[14][15]

Oncology

Piperidine derivatives have emerged as crucial scaffolds in the development of targeted cancer therapies.[11][16] They can modulate key signaling pathways that are often dysregulated in cancer.

- **STAT3 Inhibition:** Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in tumor cell proliferation, survival, and metastasis. Several piperidine-containing compounds have been identified as potent STAT3 inhibitors.[3][16]
- **PI3K/Akt Pathway Inhibition:** The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival that is frequently overactive in cancer. A number of piperidine-containing drugs have been developed to target this pathway.[17][18]
- **NF- κ B Inhibition:** Nuclear Factor-kappa B (NF- κ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is linked to cancer. Piperine, a natural alkaloid containing a piperidine ring, has been shown to inhibit the NF- κ B pathway.[19][20]

Infectious Diseases

The piperidine scaffold is also found in a number of antimicrobial agents.

- **Antibacterial Agents:** Various synthetic piperidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][22]
- **Antifungal Agents:** Certain piperidin-4-one thiosemicarbazone derivatives have shown promising antifungal activity.[21]

Data Presentation: Quantitative Structure-Activity Relationships

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the ring. The following tables summarize quantitative data for several classes of piperidine-containing compounds.

Table 1: Antibacterial Activity of Piperidin-4-one Derivatives[21]

Compound	R	R'	S. aureus ATCC 6538 MIC (µg/mL)	E. coli ATCC 8739 MIC (µg/mL)	B. subtilis MTCC 441 MIC (µg/mL)
1a	CH ₃	N(CH ₃) ₂	12	8	10
2a	CH ₃	OCH ₃	15	12	14

Table 2: Antimicrobial Activity of Piperidine and Pyrrolidine Substituted Halogenobenzene Derivatives[23]

Compound	S. aureus ATCC 25923 MIC (µg/mL)	B. subtilis ATCC 6633 MIC (µg/mL)	E. coli ATCC 11230 MIC (µg/mL)	C. albicans MIC (µg/mL)
3	64	128	256	64
5	64	64	128	32
6	32	32	64	32
7	64	128	256	64
Ampicillin	0.5	1	4	-
Fluconazole	-	-	-	128

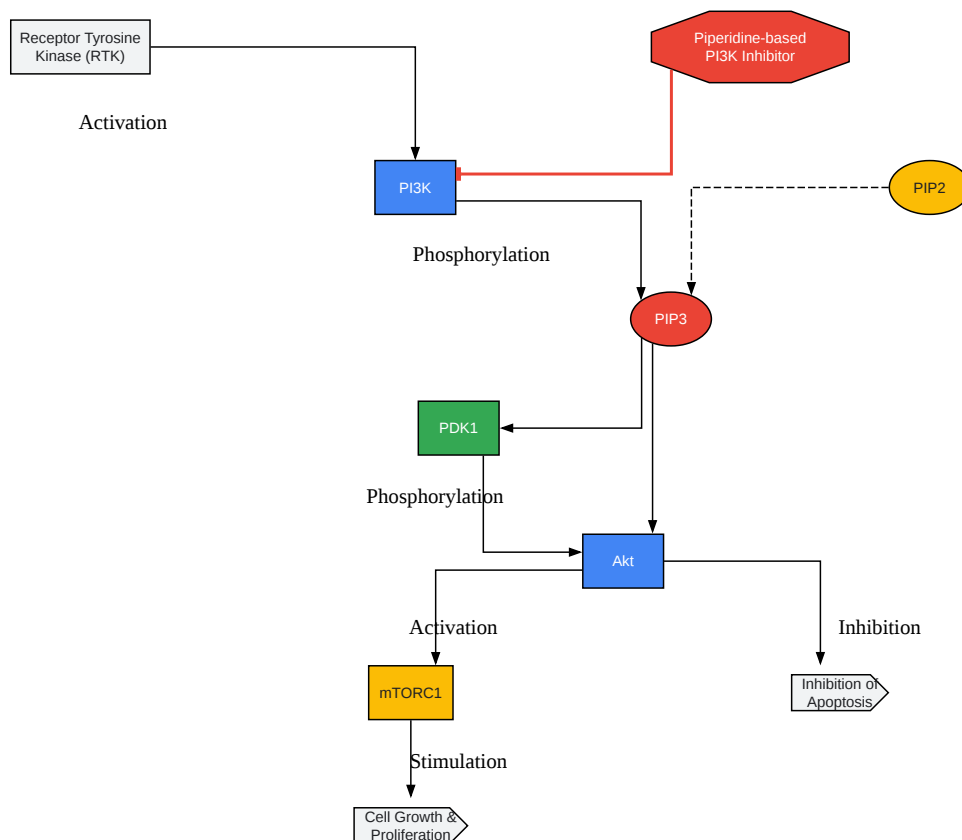
Table 3: Growth Inhibition of Androgen-Negative Human Prostate Cancer Cells (DU145) by σ_1 Ligands[24]

Compound	σ_1 Affinity K_i (nM)	Cytotoxicity IC_{50} (μ M)
20a	2.0 ± 0.4	5.8 ± 0.6
21a	1.9 ± 0.2	6.5 ± 0.7
22a	2.1 ± 0.3	6.2 ± 0.5
NE-100	0.8 ± 0.1	13.7 ± 1.3
S1RA	19 ± 2	11.2 ± 1.1

Mandatory Visualizations

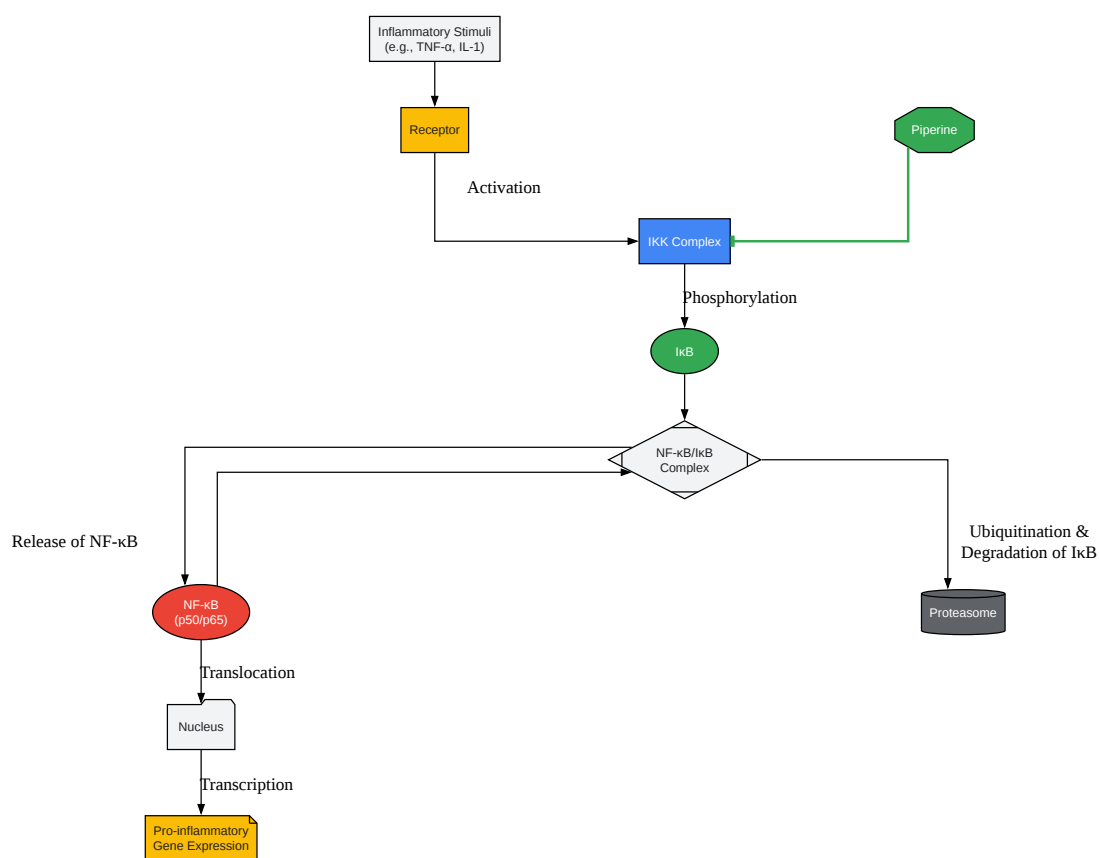
Signaling Pathways

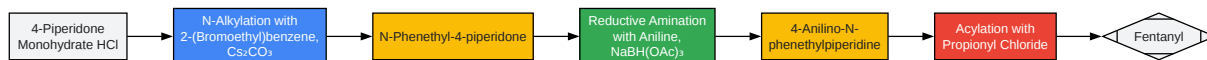
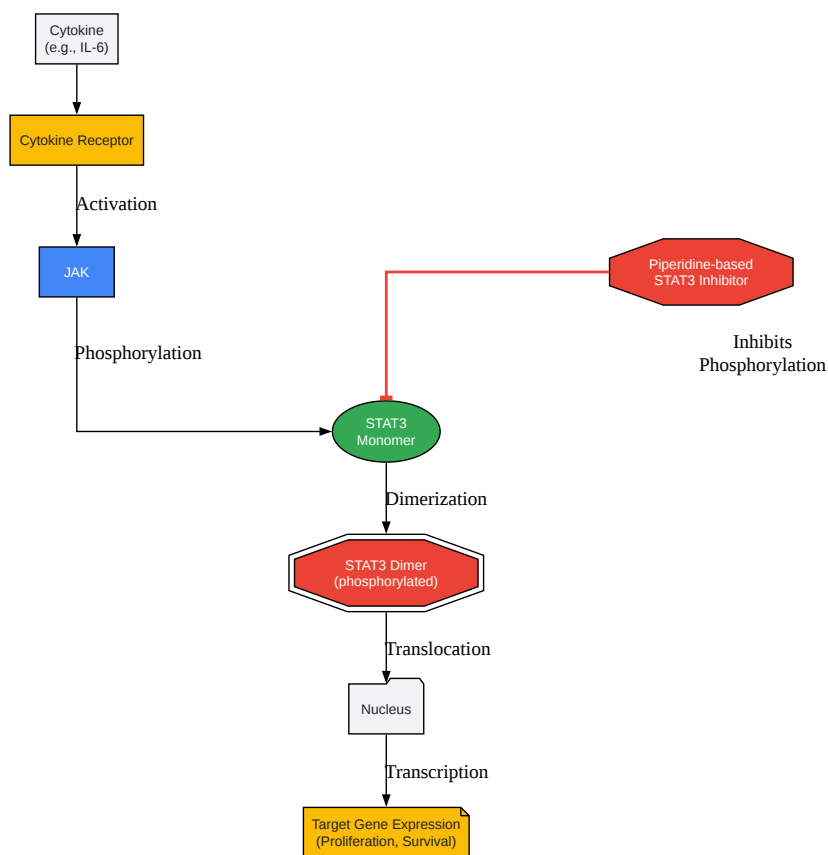
The following diagrams illustrate key signaling pathways modulated by piperidine-containing drugs.

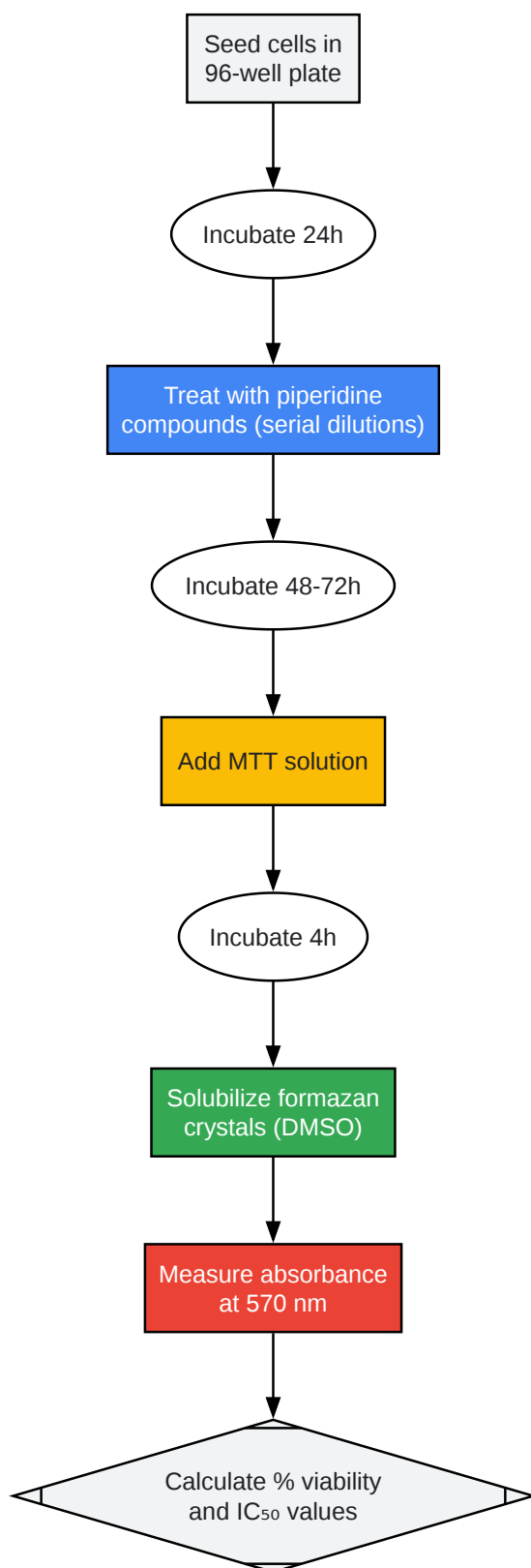


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Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine-based drugs.







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